3,7-dihydroxy-1(3H)-isobenzofuranone
Overview
Description
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone2. This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds2.Molecular Structure Analysis
Xanthones are a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure12. The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants2.
Chemical Reactions Analysis
The core xanthone biosynthesis pathway in plants involves the shikimate pathway supplying shikimate and L-phenylalanine precursors to produce benzophenone intermediates, in particular 2,3′,4,6-tetrahydroxybenzophenone isomers used for downstream xanthone biosynthesis2.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- New isobenzofuranone derivatives have been isolated from various natural sources like fungi and plants. These compounds exhibit significant biological activities, including cytotoxicity against cancer cells and antioxidant properties (Yang et al., 2013), (Huang et al., 2012).
Chemical Synthesis and Characterization
- Studies have focused on the synthesis of various derivatives of 3,7-dihydroxy-1(3H)-isobenzofuranone for further exploration of their chemical and biological properties. This includes efforts to synthesize cyclic homologues and to determine their molecular structure through spectroscopic methods and X-ray crystallography (Covarrubias-Zúñiga et al., 2000), (Teixeira et al., 2014).
Potential in Agrochemicals
- Some studies have explored the potential of isobenzofuranone derivatives as agrochemicals, particularly in their ability to interfere with the growth of various plant species and their application in managing pests (Moraes et al., 2018).
Pharmacological Research
- The compounds derived from 3,7-dihydroxy-1(3H)-isobenzofuranone have been evaluated for their pharmacological activities, including studies on their interaction with cholesterol biosynthesis and potential as therapeutic agents (Cozzi et al., 1983).
Structural Analyses
- Detailed structural analyses of isobenzofuranone derivatives have been conducted to understand their chemical properties better. These studies include examining bond lengths, angles, and other molecular characteristics relevant to their chemical behavior and potential applications (Valente et al., 1998).
Safety And Hazards
Future Directions
Research on xanthones has received much attention in recent years1. In the future, the information collected will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application12.
properties
IUPAC Name |
3,7-dihydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLITPCMXUGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dihydroxy-1(3H)-isobenzofuranone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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